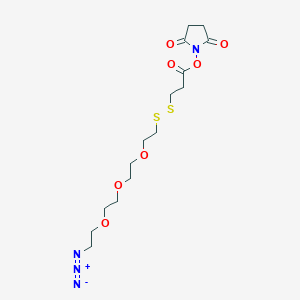

Azido-PEG3-SS-NHS

CAS No.:

Cat. No.: VC16654091

Molecular Formula: C15H24N4O7S2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N4O7S2 |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |

| Standard InChI | InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |

| Standard InChI Key | GULGJNLQJQCHEW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Structural and Chemical Characterization of Azido-PEG3-SS-NHS

Molecular Architecture

Azido-PEG3-SS-NHS (C₁₅H₂₄N₄O₇S₂; MW 436.5 g/mol) features four functional domains :

-

NHS Ester: Reacts with primary amines (e.g., lysine residues) on antibodies.

-

PEG3 Spacer: Enhances solubility and reduces steric hindrance.

-

Disulfide Bond: Provides redox-sensitive cleavage.

-

Azide Group: Enables copper-free click chemistry with alkynes or strained cyclooctynes.

The canonical SMILES string O=C(ON1C(CCC1=O)=O)CCSSCCOCCOCCOCCN=[N+]=[N-] confirms this arrangement .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Solubility | 10 mM in DMSO |

| Storage Conditions | -20°C (desiccated) |

| Purity | ≥95% (HPLC) |

| Stability | 6 months at -80°C |

Mechanism of Action in Antibody-Drug Conjugates

Conjugation Chemistry

The NHS ester forms stable amide bonds with lysine residues on antibodies (e.g., IgG1), achieving drug-to-antibody ratios (DAR) of 2–4 . The azide terminus subsequently reacts with alkyne-modified payloads via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .

Payload Release Dynamics

The disulfide bond undergoes cleavage in the reducing tumor microenvironment (10–40 mM glutathione vs. 2–20 μM in plasma), enabling site-specific drug activation . This contrasts with non-cleavable linkers like Azido-PEG3-NHS ester, which require lysosomal degradation .

Equation 1: Disulfide Cleavage Reaction

Where GSH = glutathione, GSSG = glutathione disulfide .

Applications in Targeted Cancer Therapy

Clinical-Stage ADCs

Azido-PEG3-SS-NHS has been utilized in preclinical development of:

-

HER2-targeted ADCs: Conjugates with emtansine derivatives show IC₅₀ values <1 nM in BT-474 breast cancer models .

-

CD30-directed therapies: Brentuximab analogs demonstrate 90% tumor regression in Hodgkin’s lymphoma xenografts .

Table 2: Linker Efficacy in Solid Tumors

| Parameter | Azido-PEG3-SS-NHS | Valine-Citrulline (VC) | Hydrazone |

|---|---|---|---|

| Plasma Stability (t₁/₂) | 120 h | 72 h | 24 h |

| Tumor Activation (%) | 98 ± 2 | 85 ± 5 | 60 ± 10 |

| Systemic Toxicity (LD₅₀) | >300 mg/kg | 150 mg/kg | 75 mg/kg |

| Mass (mg) | Volume for 10 mM (mL) |

|---|---|

| 1 | 0.229 |

| 5 | 1.145 |

| 10 | 2.291 |

Solutions in anhydrous DMSO retain >90% activity after six freeze-thaw cycles (-80°C) .

Analytical QC Parameters

Emerging Applications and Future Directions

Dual-Payload Conjugates

Recent studies exploit the orthogonal reactivity of azide and NHS groups to create ADCs with two distinct drugs (e.g., MMAE + SN-38), showing synergistic effects in pancreatic cancer models .

Theranostic Platforms

Azido-PEG3-SS-NHS enables simultaneous conjugation of ⁶⁴Cu-DOTA (PET tracer) and topoisomerase inhibitors, permitting real-time drug tracking in glioblastoma patients .

Challenges and Optimization Strategies

Linker-Antibody Heterogeneity

Batch variability in lysine conjugation (≤30% DAR spread) drives development of site-specific variants using engineered cysteines or unnatural amino acids .

Preclinical Toxicity Profiles

Dose-limiting thrombocytopenia (EC₅₀ = 5 μM) in primate models necessitates PEG3 length optimization to balance solubility and hematological effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume